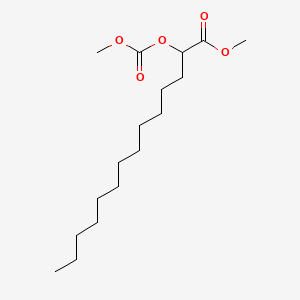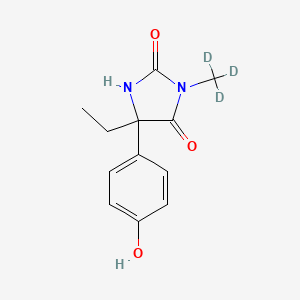
5,6-Dimethoxy-1-indanone-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-1-indanone-13C3 is a labeled compound used primarily in scientific research. . The compound is characterized by the presence of two methoxy groups attached to the indanone structure, and the incorporation of carbon-13 isotopes makes it useful for various analytical techniques.
Vorbereitungsmethoden
The synthesis of 5,6-Dimethoxy-1-indanone-13C3 typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and Meldrum’s acid.
Reaction Conditions: The reaction involves the use of ethanol as a solvent, piperidine as a catalyst, and sodium triacetoxyborohydride as a reducing agent.
Procedure: The reactants are dissolved in ethanol, followed by the sequential addition of piperidine and acetic acid. Sodium triacetoxyborohydride is then added in portions, and the reaction mixture is stirred at room temperature.
Analyse Chemischer Reaktionen
5,6-Dimethoxy-1-indanone-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include quinones, alcohols, and substituted indanones.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-1-indanone-13C3 has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It serves as a model compound for developing new therapeutic agents.
Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-1-indanone-13C3 involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This action is beneficial in the treatment of Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxy-1-indanone-13C3 can be compared with other similar compounds such as:
5,6-Dimethoxy-1-indanone: The non-labeled version, which has similar chemical properties but lacks the carbon-13 isotopes.
Other Indanones: Compounds like 4,5,6-trimethoxyindanone, which have additional methoxy groups and different biological activities.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful for tracing and analytical studies in various research fields.
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i3+1,4+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQOBPGHZFGLC-KNQIATALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[13CH2][13CH2][13C]2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)











![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)

